4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
Overview
Description
4-Amino-3-cyano-1,2,5,6-tetrahydropyridine derivatives are a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry. These compounds are characterized by the presence of an amino group and a cyano group attached to a tetrahydropyridine ring, which is a saturated six-membered ring containing one nitrogen atom.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that allow for the efficient construction of the tetrahydropyridine core. For instance, a one-step synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans has been achieved through a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile . Similarly, a green and rapid synthesis method for 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed using a one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile . Another example is the regioselective synthesis of 4-amino-1,2-dihydropyridines via a three-component domino coupling of α-oxoketene-N,S-arylaminoacetals, aldehydes, and malononitrile .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their chemical properties and biological activities. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, such as 3-amino-5-acetyl-4,7-dihydro-6-methyl-4-(2-nitrophenyl)-2-cyanothieno[2,3-b]-pyridine, revealing specific features of their molecular packing in crystals . The presence of nitrile and amino groups at specific positions on the tetrahydropyridine ring makes these compounds suitable precursors for further synthetic modifications .
Chemical Reactions Analysis
The chemical reactivity of 4-amino-3-cyano-1,2,5,6-tetrahydropyridine derivatives is influenced by the functional groups present on the ring. These compounds can undergo various chemical reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to form densely functionalized structures . The presence of both nitrile and amino groups also allows for selective interactions with metal ions, as demonstrated by one of the synthesized 4-amino-1,2-dihydropyridines exhibiting high selectivity for Fe3+ ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the synthesis of 4-amino-5-cyano-6-alkylamino pyridine derivatives has been reported, and their structures confirmed by various spectroscopic methods, indicating potential fungicidal and herbicidal activities . The crystal structure analysis provides insights into the density and molecular packing, which are important for understanding the solid-state properties of these compounds .
Scientific Research Applications
Chemical Transformation and Synthesis
Research indicates that compounds related to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine undergo various chemical transformations. For instance, cycloadducts formed from reactions with olefins can transform into methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylates, which are significant for further chemical syntheses (Vandenberghe et al., 1996). Similarly, the synthesis of related compounds like 3-cyano-4-methyl-2,6-dioxopyridine amino enones has been achieved through one-pot, three-component condensation (Oshega et al., 2015).
Biological Activity
A series of 4-amino-5-cyano-6-alkylamino pyridine derivatives, which are structurally related to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine, have shown potential fungicidal and herbicidal activities in preliminary bioassays (Liu, Ren, & He, 2015). This suggests potential applications in agriculture and pest control.
Material Science and Dye Synthesis
Compounds structurally similar to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine have been used in the synthesis of dyes for textile applications. For example, derivatives of tetrahydropyridine have been used to synthesize disperse dyes with antimicrobial activity and applications on polyester fabric (Al-Etaibi et al., 2014).
Safety And Hazards
Safety data sheets suggest that exposure to “4-Amino-3-cyano-1,2,5,6-tetrahydropyridine” may cause irritation or other symptoms, and it is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, use a full-face respirator .
Future Directions
The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
properties
IUPAC Name |
4-amino-1,2,3,6-tetrahydropyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h9H,1-2,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHGRMHEXOIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392076 | |
Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |
CAS RN |
15827-80-2 | |
Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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